

# Application Note: Quantification of Norhydrocodone in Human Plasma by LC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Norhydrocodone**

Cat. No.: **B1253062**

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## Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **norhydrocodone** in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up and a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and clinical monitoring of **norhydrocodone**.

## Introduction

**Norhydrocodone** is the primary metabolite of hydrocodone, a widely prescribed opioid analgesic.<sup>[1]</sup> Monitoring its concentration in plasma is crucial for pharmacokinetic studies, assessing patient compliance, and in toxicological investigations. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.<sup>[1][2][3]</sup> This document provides a detailed protocol for the extraction and quantification of **norhydrocodone** from human plasma.

## Experimental Materials and Reagents

- **Norhydrocodone** certified reference material
- **Norhydrocodone-d3** internal standard (IS)
- Formic acid, LC-MS grade
- Acetonitrile, LC-MS grade
- Methanol, LC-MS grade
- Water, LC-MS grade
- Drug-free human plasma
- Mixed-mode solid-phase extraction (SPE) cartridges

## Instrumentation

- Agilent 1200 series HPLC or equivalent
- Sciex 5500 triple quadrupole MS or equivalent[4]
- Phenomenex Kinetex C18 column (2.6  $\mu$ m, 50 x 2.1 mm) or equivalent[1]

## Sample Preparation

A solid-phase extraction (SPE) method is employed for sample clean-up and concentration.[1]  
[2][3]

- To 0.5 mL of plasma sample, add 25  $\mu$ L of internal standard working solution (**Norhydrocodone-d3**).
- Add 500  $\mu$ L of 0.1 M sodium acetate buffer (pH 5.0).
- Vortex mix for 10 seconds.
- Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the entire sample onto the SPE cartridge.

- Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 1 mL of a freshly prepared solution of methanol:acetonitrile:triethylamine (45:45:10 v/v/v).[\[5\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[\[1\]](#)

## Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

Parameter	Value
Column	Phenomenex Kinetex C18 (2.6 $\mu$ m, 50 x 2.1 mm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	40°C
Gradient	5% B to 95% B over 3.5 min, hold for 1 min, re-equilibrate for 1.5 min

## Mass Spectrometry

The analysis is performed in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Value
Ionization Mode	ESI Positive
Ion Spray Voltage	5500 V
Temperature	500°C
Curtain Gas	20 psi
Collision Gas	9 psi
MRM Transitions	See Table below

Table 1: MRM Transitions for **Norhydrocodone** and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Norhydrocodone	286.1	199.1	35
Norhydrocodone-d3	289.1	202.1	35

## Results and Discussion

### Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Table 2: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient ( $r^2$ )
Norhydrocodone	1 - 100	> 0.998

Table 3: Accuracy and Precision

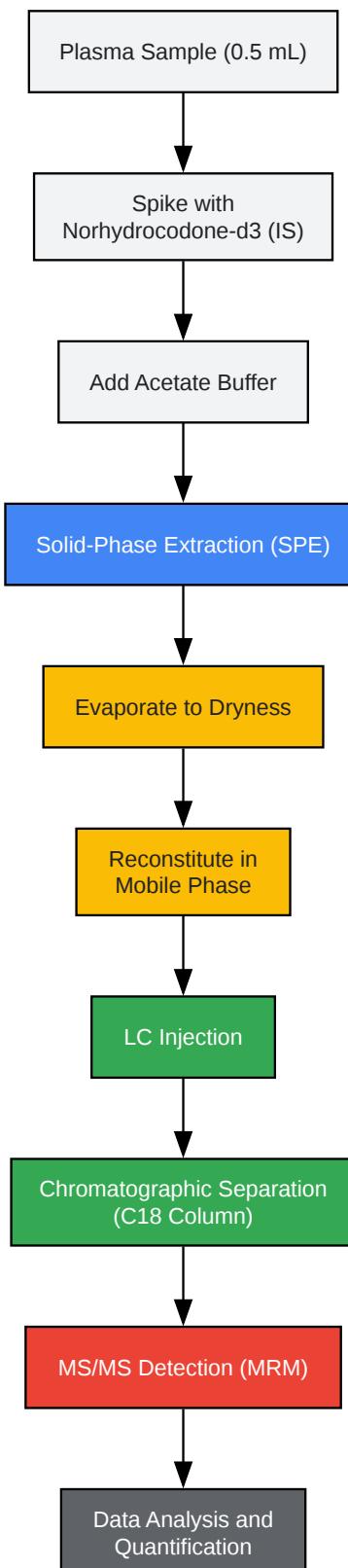
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	1	< 15	< 15	85 - 115
Low	3	< 15	< 15	85 - 115
Mid	50	< 15	< 15	85 - 115
High	80	< 15	< 15	85 - 115

Data presented is representative and based on typical performance.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 4: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)
Norhydrocodone	> 85	< 15

## Workflow Diagram



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Caption: LC-MS/MS workflow for **norhydrocodone** quantification.

## Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **norhydrocodone** in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results. This method is well-suited for high-throughput analysis in clinical and research settings.

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- To cite this document: BenchChem. [Application Note: Quantification of Norhydrocodone in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253062#lc-ms-ms-method-for-norhydrocodone-quantification-in-plasma>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)